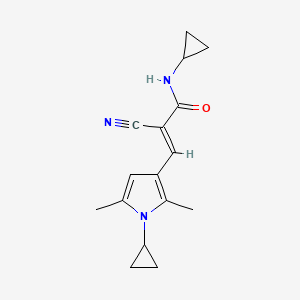
(E)-2-Cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H19N3O and its molecular weight is 269.348. The purity is usually 95%.
BenchChem offers high-quality (E)-2-Cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-Cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research in the field often focuses on the synthesis of complex organic compounds with potential biological activities. For instance, studies on the synthesis of pyrroles, isoindoles, and their fused analogues involve enaminones and cyclopropanes, indicating a wide interest in compounds with similar structures for their unique chemical properties and potential as synthetic intermediates (Gabbutt, Hepworth, Heron, & Pugh, 2002). Such methodologies often aim at exploring novel chemical reactions and understanding the mechanisms behind them.
Potential Biological Activities
Compounds structurally related to the specified molecule have been investigated for their biological activities. For example, dynamin GTPase inhibitors have been developed based on similar structural motifs, demonstrating the potential of such compounds in modulating biological processes (Gordon et al., 2013). This suggests that research into the specific compound could uncover new biological activities, contributing to fields such as pharmacology and biochemistry.
Material Science Applications
The synthesis and characterization of novel organic compounds extend to material science, where such molecules can serve as precursors for advanced materials with specific electronic or optical properties. For example, the synthesis of disperse dyes based on enaminones indicates the utility of organic compounds in developing materials with desired coloration properties for industrial applications (Elapasery et al., 2020).
Analytical and Sensing Technologies
Organic compounds with cyano and amide functionalities have been explored for their sensing capabilities, such as in the detection of fluoride anions. These studies reveal the potential of structurally related compounds in analytical chemistry for developing new sensors that could detect various chemical species with high sensitivity and specificity (Younes et al., 2020).
Propiedades
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-7-12(11(2)19(10)15-5-6-15)8-13(9-17)16(20)18-14-3-4-14/h7-8,14-15H,3-6H2,1-2H3,(H,18,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMCJCLIGOTBJG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

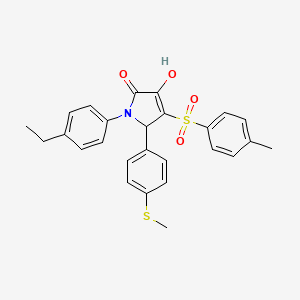
![3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2475963.png)
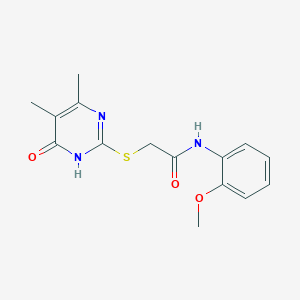
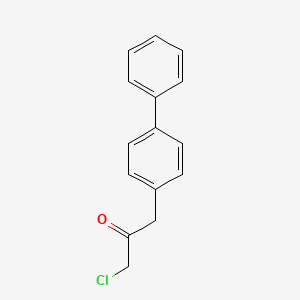
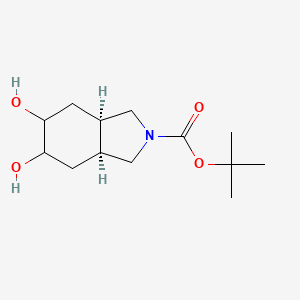
![(2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2475968.png)
![N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2475969.png)
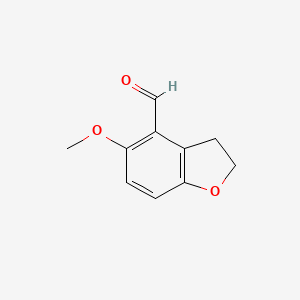
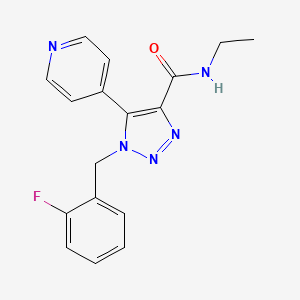
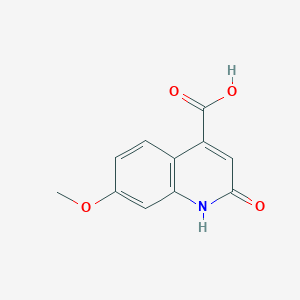
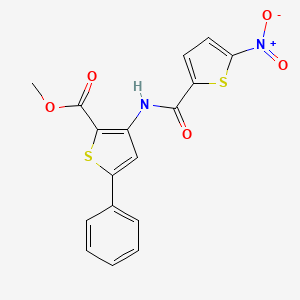
![Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B2475981.png)
![1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2475982.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475984.png)